6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position and a methoxyphenyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3-methoxyaniline with cyanoacetic acid followed by cyclization and subsequent functional group modifications. One common method involves the following steps:
Condensation: 3-methoxyaniline reacts with cyanoacetic acid in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrimidine ring.
Amination: The resulting compound is then treated with ammonia or an amine to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., heating, catalysis).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with the methoxy group at a different position, potentially altering its properties.
6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Contains a chloro group instead of a methoxy group, which can significantly change its reactivity and biological activity.
Uniqueness
6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. The methoxy group can enhance its solubility and ability to interact with specific biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-1-(3-methoxyphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-3-7(5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTIYRGBNUNZET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=O)NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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